molecular formula C11H11N B8566579 1-(4-Ethynylphenyl)cyclopropan-1-amine

1-(4-Ethynylphenyl)cyclopropan-1-amine

Cat. No. B8566579
M. Wt: 157.21 g/mol
InChI Key: ZQYATCGHNHOXSG-UHFFFAOYSA-N
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Patent
US09073821B2

Procedure details

Potassium carbonate (0.33 g) was added to a methanol (10 mL) solution of 1-{4-[(trimethylsilyl)ethynyl]phenyl}cyclopropylamine (0.37 g) as obtained in Example 21-(2), and the mixture was stirred for 1 hour at room temperature. After the potassium carbonate was filtered out and washed with chloroform, the solvent was distilled off under reduced pressure. The resulting residue was purified by OH type silica gel chromatography (gradient elution with hexane/AcOEt=70/30→30/70) to obtain 1-(4-ethynylphenyl)cyclopropylamine (Compound 404, yellow solid) (0.19 g, 76%).
Quantity
0.33 g
Type
reactant
Reaction Step One
Name
1-{4-[(trimethylsilyl)ethynyl]phenyl}cyclopropylamine
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].C[Si]([C:11]#[C:12][C:13]1[CH:18]=[CH:17][C:16]([C:19]2([NH2:22])[CH2:21][CH2:20]2)=[CH:15][CH:14]=1)(C)C>CO>[C:12]([C:13]1[CH:18]=[CH:17][C:16]([C:19]2([NH2:22])[CH2:20][CH2:21]2)=[CH:15][CH:14]=1)#[CH:11] |f:0.1.2|

Inputs

Step One
Name
Quantity
0.33 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
1-{4-[(trimethylsilyl)ethynyl]phenyl}cyclopropylamine
Quantity
0.37 g
Type
reactant
Smiles
C[Si](C)(C)C#CC1=CC=C(C=C1)C1(CC1)N
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
as obtained in Example 21-(2)
FILTRATION
Type
FILTRATION
Details
After the potassium carbonate was filtered out
WASH
Type
WASH
Details
washed with chloroform
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by OH type silica gel chromatography (gradient elution with hexane/AcOEt=70/30→30/70)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#C)C1=CC=C(C=C1)C1(CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.19 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 74.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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